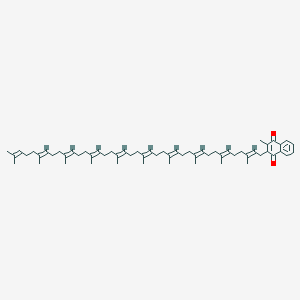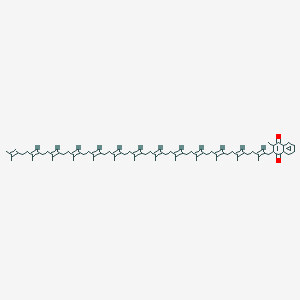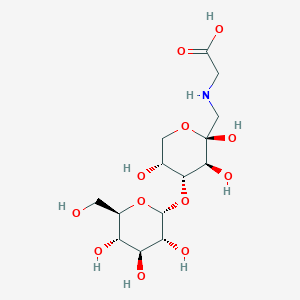
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide
Overview
Description
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is a trifluoroacetyl derivative of L-proline. This compound is known for its biochemical activity, particularly in the diagnostic of amines. It has a molecular formula of C₇H₉F₃N₂O₂ and a molecular weight of 210.15 g/mol .
Preparation Methods
The synthesis of (S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide typically involves the reaction of L-proline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as gas chromatography and mass spectrometry to monitor the reaction and ensure the purity of the final product .
Chemical Reactions Analysis
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used for monitoring amines and as a reference standard in various analytical techniques.
Biology: The compound’s biochemical activity makes it useful in diagnostic applications.
Medicine: It is studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide involves its interaction with amines. The compound undergoes fragmentation when exposed to UV light, producing a characteristic spectrum. This property is utilized in diagnostic applications to monitor amines. The molecular targets and pathways involved in its biochemical activity are still under investigation .
Comparison with Similar Compounds
(S)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide is unique due to its trifluoroacetyl group, which imparts specific chemical properties. Similar compounds include:
1-(Trifluoroacetyl)pyrrolidine: Another trifluoroacetyl derivative with similar properties.
1-(Trifluoroacetyl)azetidine: A compound with a similar structure but different ring size.
1-(Trifluoroacetyl)piperidine: A larger ring structure with similar functional groups.
These compounds share some chemical properties but differ in their specific applications and reactivity .
Properties
IUPAC Name |
(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2/c8-7(9,10)6(14)12-3-1-2-4(12)5(11)13/h4H,1-3H2,(H2,11,13)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUQMJJSGXOLK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)
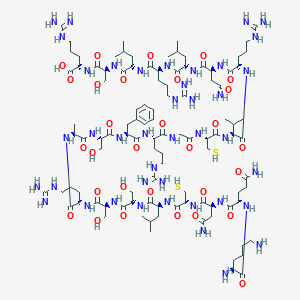
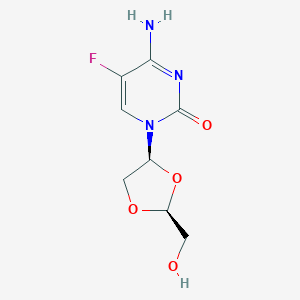
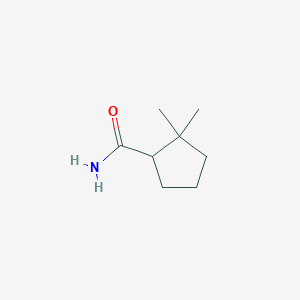
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)




